7-氨基-2-萘酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

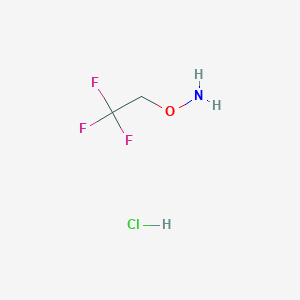

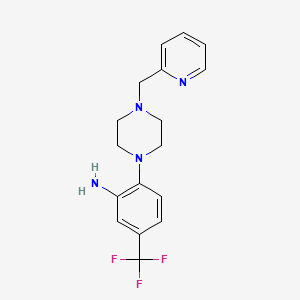

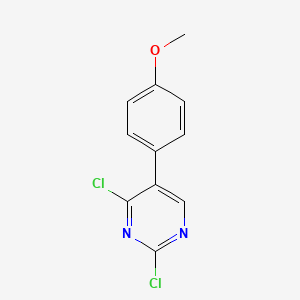

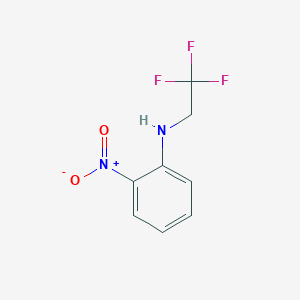

7-Amino-2-naphthol hydrochloride, also known as 7-aminonaphthalen-2-ol hydrochloride, is a compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The compound is a derivative of 7-Amino-2-naphthol .

Synthesis Analysis

A study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions has been reported . In one of the methods, 1-amino-2-naphthol hydrochloride is used as a common substrate . For instance, 2-methylnaphtho[1,2-d]oxazole and 2-phenylnaphtho[1,2-d]oxazole were synthesized using carboxylic acid derivatives, namely acetic anhydride and benzoyl chloride respectively .Molecular Structure Analysis

The IUPAC name of 7-Amino-2-naphthol hydrochloride is 7-aminonaphthalen-2-ol;hydrochloride . The InChI string is InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H . The Canonical SMILES is C1=CC(=CC2=C1C=CC(=C2)O)N.Cl .Physical And Chemical Properties Analysis

7-Amino-2-naphthol hydrochloride has a molecular weight of 195.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 195.0450916 g/mol . The topological polar surface area is 46.2 Ų .科学研究应用

Application 1: Chemical Oxidative Polymerization

- Summary of the Application : 8-amino-2-naphthol is used in the polymerization process without the use of an additional external template, surfactants, or functional dopants .

- Methods of Application : Sodium hypochlorite (NaOCl) and hydrochloric acid solution (1.0 M) are used as the oxidant and reaction medium, respectively . The structure of the resulting oligomer is elucidated by FT-IR, UV–vis, and 1H-NMR techniques .

- Results or Outcomes : The number average molecular weight of the oligomer was found to be 2200 Da with a polydispersity index of 1.4 . This oligomer exhibited a multicolor emission behavior when excited at different wavelengths .

Application 2: Synthesis of Poly(Amino Naphthalene) and its Poly(Azomethine) Compound

- Summary of the Application : 8-amino-2-naphthol is used in the synthesis of poly(amino naphthalene) and its poly(azomethine) compound .

- Methods of Application : 8-amino-2-naphthol and a compound synthesized from the condensation reaction of 8-amino-2-naphthol with 4-hydroxybenzaldehyde are polymerized via oxidative polycondensation in an alkaline medium using H2O2 (35% aqueous solution) as the oxidant . The structures of the compounds are confirmed by UV–Vis, 1H-13C-NMR, and FT-IR measurements .

- Results or Outcomes : The glass transition temperatures (Tg) of the resulting polymers were found to be 159 and 150 C, respectively . The optical band gap values of the compounds were calculated as 3.12, 1.61, 2.79, and 1.57 eV, respectively .

安全和危害

The safety data sheet for a related compound, Naphthalene, indicates that it is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . Personal protective equipment should be worn, and adequate ventilation should be ensured .

属性

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-naphthol hydrochloride | |

CAS RN |

51761-16-1 |

Source

|

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)